3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c15-10-8-20-12(16)14(10)9-3-5-13(6-4-9)21(17,18)11-2-1-7-19-11/h1-2,7,9H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCYABSPEWVODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type IIA topoisomerase found in Gram-negative bacteria. This enzyme is responsible for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA.
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity. This inhibition disrupts DNA replication, thus inhibiting bacterial growth and causing cell death.
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the enzyme from relieving the torsional strain that arises during DNA replication. This disruption in the DNA replication pathway leads to the cessation of bacterial growth and ultimately, cell death.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that thiazolidinedione derivatives can interact with DNA gyrase, a type of enzyme involved in DNA replication and transcription.
Biological Activity
3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Chemical Formula : C13H14N2O3S2
- Molecular Weight : 298.39 g/mol
Antitumor Activity
Research has indicated that thiazolidine derivatives exhibit significant antitumor properties. A study by Da Silva et al. evaluated various thiazolidinones, demonstrating that compounds similar to this compound showed promising results against glioblastoma multiforme cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9b | 12.5 | Glioblastoma |
| 9e | 15.0 | Glioblastoma |
| 10e | 10.0 | Glioblastoma |
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines in various in vitro models. Its ability to modulate immune responses suggests potential therapeutic applications in conditions like rheumatoid arthritis. The inhibition of spleen tyrosine kinase (SYK) has been identified as a key mechanism through which this compound exerts its anti-inflammatory effects.
Antimicrobial Activity
In antimicrobial evaluations, derivatives of thiazolidine have shown activity against various microbial strains. Compounds similar to this compound were tested for their ability to inhibit bacterial growth, exhibiting promising results against both gram-positive and gram-negative bacteria.
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Antitumor Activity
In a controlled laboratory setting, researchers synthesized several thiazolidinone derivatives and assessed their cytotoxic effects on cancer cell lines. The study concluded that compounds with thiophene substitutions displayed enhanced antitumor activity compared to their non-thiophene counterparts .
Study on Anti-inflammatory Mechanisms
A recent publication highlighted the anti-inflammatory properties of thiazolidinones, including the compound . The study found that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in human macrophages exposed to lipopolysaccharides (LPS), indicating a significant modulatory effect on inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidine-2,4-dione Derivatives
Structural Analogues and Substituent Effects
The activity of thiazolidine-2,4-dione derivatives is highly dependent on substituents at the N-3 and C-5 positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Thiazolidine-2,4-dione Derivatives
Key Observations:
- Sulfonyl vs. Methylene Linkers : The sulfonyl group in the target compound may improve solubility and binding specificity compared to methylene-linked analogues like 4a and 4b .
- Thiophene vs. Furan Moieties : Thiophene-containing derivatives (e.g., 4b) generally exhibit stronger biological activity than furan analogues due to thiophene’s electron-rich aromatic system .
- Substituent Bulk : Bulky groups (e.g., biphenylsulfonyl in ) may enhance metabolic stability but could reduce bioavailability.
Antidiabetic Potential
- PPAR-γ Agonism : The target compound’s thiophen-2-ylsulfonyl group may enhance PPAR-γ binding compared to Rosiglitazone derivatives, which interact with Gly283 and Leu270 residues .
- The target compound’s piperidine-thiophene architecture may further mitigate cardiovascular or carcinogenic risks.
Anti-inflammatory and Antioxidant Activity
- COX-2 Inhibition : Compound 4b (thiophene-substituted) outperforms Diclofenac in COX-2 inhibition, suggesting the target compound may share similar efficacy .
Antimicrobial and Anticancer Activity
- Antimicrobial : Derivatives with halogen substituents (e.g., 56, 57, 58) exhibit potent activity against E. coli and B. subtilis . The target compound’s thiophene moiety may confer similar properties.
- Anticancer : Compounds like 302 inhibit Raf/MEK/ERK and PI3K/Akt pathways . The sulfonyl-piperidine group in the target compound could modulate kinase signaling, warranting further study.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and thiazolidinedione moieties. A plausible route includes:
Sulfonylation : React piperidin-4-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in dichlorethane) to yield 1-(thiophen-2-ylsulfonyl)piperidin-4-amine .
Coupling with Thiazolidinedione : Use a nucleophilic substitution or carbodiimide-mediated coupling to attach the sulfonylated piperidine to thiazolidine-2,4-dione. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Key considerations: Monitor reaction progress using TLC, and optimize stoichiometry to avoid side reactions (e.g., over-sulfonylation).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and sulfonamide/thiazolidinedione connectivity. For example, the thiophene protons appear as distinct doublets (δ ~7.0–7.5 ppm), while the piperidine protons show splitting patterns indicative of chair conformations .
- IR Spectroscopy : Stretching vibrations for sulfonyl groups (S=O, ~1350–1150 cm) and thiazolidinedione carbonyls (C=O, ~1750–1700 cm) validate functional groups .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for polymorph identification .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested via EN 374 standard) and flame-retardant lab coats to prevent skin contact. Inspect gloves for defects before use .
- Respiratory Protection : Use fume hoods for powder handling; NIOSH-approved N95 masks are required if airborne particulates exceed permissible limits .
- Emergency Protocols : In case of inhalation, move to fresh air and seek medical attention. Provide SDS documentation (Section 4) to healthcare providers .
Advanced Research Questions
Q. How can computational chemistry methods optimize the reaction pathways for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. This identifies energetically favorable pathways and predicts regioselectivity .
- Machine Learning (ML) : Train ML models on PubChem reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates experimental data with computational predictions to narrow down conditions .
- Solvent Effects : Use COSMO-RS simulations to evaluate solvent polarity’s impact on sulfonylation efficiency .
Q. What strategies resolve contradictions in biological activity data across studies involving thiazolidinedione derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers. Normalize results using Z-score analysis to account for assay variability (e.g., cell line differences) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., thiophene vs. phenyl sulfonyl groups) on target binding using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics and in vivo models (e.g., zebrafish) for bioavailability .
Q. How does the sulfonyl group in the thiophene moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to assess membrane permeability. Sulfonyl groups reduce logP, potentially decreasing CNS penetration but improving aqueous solubility .
- Metabolic Stability : Perform microsomal assays (human liver microsomes, CYP450 isoforms) to evaluate oxidative metabolism. The sulfonyl group may resist hydrolysis compared to ester linkages .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (PPB). Sulfonamides often exhibit high PPB, affecting free drug concentration .
Q. What are the challenges in polymorph screening for this compound, and which analytical methods are suitable?
- Methodological Answer :
- Screening Techniques : Employ high-throughput crystallization (e.g., solvent evaporation, cooling gradients) to generate polymorphs. Monitor using Raman spectroscopy for lattice vibrations .
- Characterization : Use PXRD to distinguish crystalline forms (e.g., Form I vs. Form II) and DSC/TGA to assess thermal stability (>200°C decomposition observed in related compounds) .
- Bioavailability Impact : Compare dissolution rates (USP Apparatus II) of polymorphs in simulated gastric fluid. Amorphous forms may enhance solubility but require stability testing .
Q. How to design experiments to assess the compound’s selectivity towards specific biological targets versus off-target effects?
- Methodological Answer :
- Target Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) or GPCR arrays to identify off-target interactions. Prioritize targets with <50% inhibition at 10 μM .
- CRISPR-Cas9 Knockout : Generate cell lines lacking the primary target (e.g., PPARγ) to isolate off-target effects in glucose uptake assays .
- Cryo-EM/Co-crystallization : Resolve ligand-target complexes to identify binding site residues. Mutagenesis (e.g., alanine scanning) validates critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
